molecular formula C23H17ClN2O2 B11564844 1'-(4-chlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

1'-(4-chlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No.: B11564844
M. Wt: 388.8 g/mol
InChI Key: NWHPCYPBWLDGBW-UHFFFAOYSA-N
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Description

1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can be achieved through several methods. One efficient method involves the Claisen–Schmidt condensation reaction. This reaction can be carried out using ultrasound-assisted or solvent-free conditions. For the ultrasound-assisted method, 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole is reacted with an aromatic aldehyde in the presence of 1,4-dioxane and KOH at room temperature . The solvent-free method offers an environmentally friendly alternative by avoiding the use of hazardous solvents and reducing costs .

Chemical Reactions Analysis

1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, which can further enhance its biological activity .

Mechanism of Action

The mechanism of action of 1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. In cancer cells, it has been shown to activate caspase enzymes, leading to programmed cell death (apoptosis) . The compound’s antimicrobial activity is believed to be related to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Further studies are needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Properties

Molecular Formula

C23H17ClN2O2

Molecular Weight

388.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-hydroxy-3-(1H-indol-3-yl)indol-2-one

InChI

InChI=1S/C23H17ClN2O2/c24-16-11-9-15(10-12-16)14-26-21-8-4-2-6-18(21)23(28,22(26)27)19-13-25-20-7-3-1-5-17(19)20/h1-13,25,28H,14H2

InChI Key

NWHPCYPBWLDGBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)O

Origin of Product

United States

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